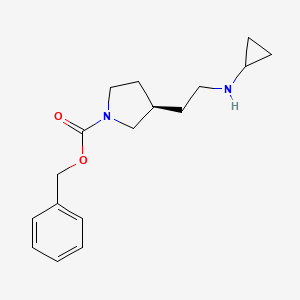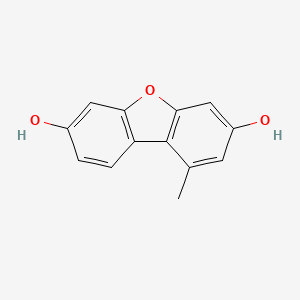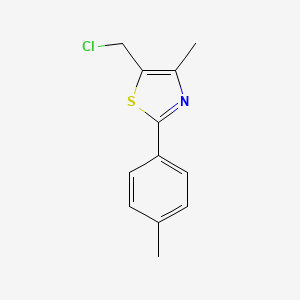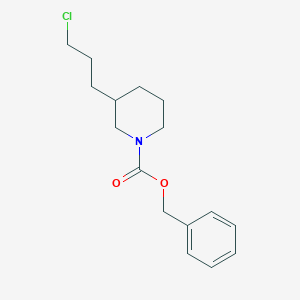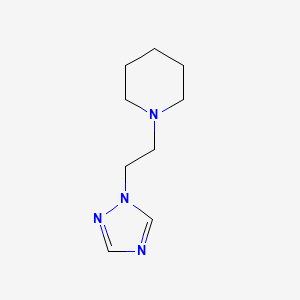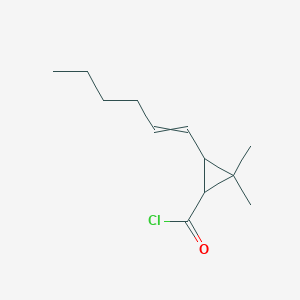
3-(Hex-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring with a carbonyl chloride group, a hexenyl side chain, and two methyl groups attached to the ring. It is a versatile intermediate used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The hexenyl side chain and the two methyl groups are introduced through subsequent reactions involving appropriate alkylating agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acyl chloride group to an alcohol or an alkane.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH₃), alcohols (ROH), or thiols (RSH) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, esters, thioesters.
科学研究应用
Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of bioactive compounds and drug candidates.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic acid: Lacks the hexenyl side chain and methyl groups.
Cyclopropanecarbonyl bromide: Similar structure but with a bromide group instead of chloride.
Cyclohexanecarbonyl chloride: Contains a cyclohexane ring instead of cyclopropane.
Uniqueness
Cyclopropanecarbonyl chloride, 3-(1-hexenyl)-2,2-dimethyl- is unique due to its specific combination of functional groups and side chains, which confer distinct reactivity and applications compared to other cycloalkane derivatives.
属性
CAS 编号 |
84386-00-5 |
|---|---|
分子式 |
C12H19ClO |
分子量 |
214.73 g/mol |
IUPAC 名称 |
3-hex-1-enyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-4-5-6-7-8-9-10(11(13)14)12(9,2)3/h7-10H,4-6H2,1-3H3 |
InChI 键 |
QNFLACUZTQKQPU-UHFFFAOYSA-N |
规范 SMILES |
CCCCC=CC1C(C1(C)C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



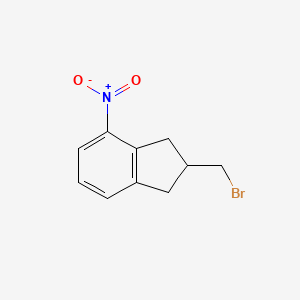

![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone](/img/structure/B13956632.png)
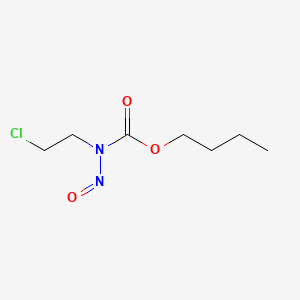
![(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine](/img/structure/B13956644.png)
![4-[(2-chlorophenyl)Methylene]piperidine](/img/structure/B13956658.png)
